Monascorubrin - 13283-90-4

Monascorubrin

Catalog Number: EVT-415481
CAS Number: 13283-90-4
Molecular Formula: C23H26O5
Molecular Weight: 382.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Monascorubrin is an orange-colored azaphilone pigment produced by various species of the fungus Monascus, most notably Monascus purpureus and Monascus anka. [, , ] This natural pigment, alongside other pigments like monascin, ankaflavin, rubropunctatin, rubropunctamine, and monascorubramine, contributes to the distinctive coloration of red yeast rice, a traditional fermented food in East Asia. [, ] Monascorubrin has garnered significant interest in scientific research due to its potential applications in various fields, including food coloring, textiles, and medicine. [, , ]

Future Directions
  • Elucidating Detailed Mechanisms of Action: Further research is needed to fully understand the specific molecular mechanisms underlying its anti-inflammatory, anti-tumor, and antioxidant effects. []
  • Developing Targeted Applications: Exploring the potential of Monascorubrin as a therapeutic agent for specific diseases, such as cancer and inflammatory disorders. [, ] This would involve pre-clinical and clinical studies to evaluate its efficacy and safety.
  • Optimizing Production Processes: Continued research into improving the efficiency and sustainability of Monascorubrin production through fermentation. [, ] This could involve exploring alternative substrates, optimizing fermentation parameters, and developing novel extraction techniques.
  • Investigating Derivatives and Analogues: Exploring the synthesis and biological activity of Monascorubrin derivatives or analogues with enhanced properties or tailored functionalities. [, ] This could lead to the development of novel compounds with improved therapeutic potential or unique applications.
Source and Classification

Monascorubrin is derived from the fermentation of rice or other substrates using Monascus species. The genus Monascus includes several species that can produce a variety of pigments, including yellow, orange, and red hues. These pigments are synthesized through a complex biosynthetic pathway involving polyketide synthases and fatty acid synthases . The classification of monascorubrin can be summarized as follows:

  • Chemical Class: Azaphilone
  • Molecular Formula: C23H26O5C_{23}H_{26}O_{5}
  • IUPAC Name: 6-hydroxy-3-(hydroxymethyl)-1,4-dihydro-2H-pyran-2-one
Synthesis Analysis

The synthesis of monascorubrin can occur through both biological fermentation processes and chemical methods.

Biological Fermentation

  1. Fermentation Conditions: The production typically involves a two-stage fermentation process:
    • Stage 1: Initial growth phase at an optimal pH for mycelial proliferation.
    • Stage 2: Acidic conditions (pH 3.0) to enhance pigment accumulation .
  2. Substrates: Common substrates include rice, glucose, and monosodium glutamate. The fermentation medium's composition significantly influences the yield and purity of monascorubrin .
  3. Extraction and Purification: After fermentation, monascorubrin is extracted using solvents like ethanol and purified through crystallization techniques to achieve high purity levels .

Chemical Synthesis

Chemical synthesis methods have also been explored, utilizing precursor compounds such as rubropunctatin. These methods often involve reactions with amines to form water-soluble derivatives of monascorubrin .

Molecular Structure Analysis

Monascorubrin has a complex molecular structure characterized by a fused ring system and multiple functional groups that contribute to its color properties.

Key Structural Features

  • Core Structure: The molecule consists of a chromophore with hydroxyl groups that play a critical role in its light absorption properties.
  • Molecular Weight: Approximately 394.45 g/mol.
  • Spectroscopic Data:
    • Ultraviolet-visible spectroscopy shows significant absorbance in the visible range, which correlates with its pigment properties.

The structural analysis has been confirmed through various spectroscopic techniques, including mass spectrometry and nuclear magnetic resonance spectroscopy .

Chemical Reactions Analysis

Monascorubrin participates in various chemical reactions, particularly involving amines which lead to the formation of derivatives used in food coloring.

Notable Reactions

  1. Reaction with Amines: Monascorubrin reacts with primary amines to produce water-soluble pigments through azaphilic addition reactions .
  2. Degradation Pathways: Under certain conditions, monascorubrin can degrade to form other pigments or compounds, including citrinin, a mycotoxin associated with Monascus species .

These reactions are crucial for developing stable colorants for food products.

Mechanism of Action

Proposed Mechanisms

  • Antioxidant Activity: Monascorubrin exhibits potential antioxidant properties which may contribute to its health benefits when consumed as part of fermented foods.
  • Antimicrobial Effects: Research suggests that monascorubrin may possess antimicrobial properties, possibly due to its ability to react with amino group-containing compounds .

These mechanisms highlight the compound's significance beyond mere pigmentation.

Physical and Chemical Properties Analysis

Monascorubrin exhibits several notable physical and chemical properties:

  • Color: Orange-red
  • Solubility: Soluble in organic solvents like ethanol; less soluble in water unless modified.
  • Stability: Stability varies with pH; generally more stable under acidic conditions.
  • Melting Point: Approximately 160–165 °C.

These properties make monascorubrin suitable for various applications in food technology and pharmaceuticals .

Applications

Monascorubrin is utilized in diverse fields due to its vibrant color and potential health benefits:

  1. Food Industry: Used as a natural colorant in products like sauces, beverages, and snacks.
  2. Nutraceuticals: Incorporated into dietary supplements for potential health benefits related to cholesterol management.
  3. Cosmetics: Explored for use in cosmetic formulations due to its coloring properties.
  4. Research Applications: Studied for its biological activities, including antimicrobial and antioxidant effects.
Introduction

Historical Context and Traditional Applications of Monascorubrin in Food and Medicine

Monascorubrin (C₂₃H₂₆O₅) is an azaphilone pigment integral to the cultural and culinary heritage of East Asia for over two millennia. Historical records from the Chinese pharmacopeia "Compendium of Materia Medica" (16th century) document its use in "hong qu" (red yeast rice) for enhancing food preservation, imparting vivid red hues to traditional staples like Peking duck, tofu, rice wines, and fermented meats [3] [8]. Beyond its role as a colorant, traditional medical systems employed monascorubrin-rich extracts to treat circulatory disorders, digestive ailments, and inflammation, attributing therapeutic properties to the pigment long before modern scientific validation [3] [4]. The term "anka" or "red mold rice" first appeared in historical texts around AD 965, highlighting its early integration into food processing [9].

The production of monascorubrin remained an artisanal practice until the 20th century, relying on solid-state fermentation of rice by Monascus purpureus or Monascus ruber. This process yielded a complex pigment matrix dominated by monascorubrin and its amine derivatives (e.g., monascorubramine), which provided both color and antimicrobial protection to perishable foods [2] [4]. By the 1980s, Japan's annual consumption reached 600 tons, reflecting its industrial adoption [9]. Modern applications extend beyond food, encompassing textiles and cosmetics, yet artisanal production persists in rural Asia, demonstrating its enduring cultural significance [7].

Table 1: Traditional and Modern Applications of Monascorubrin

Era/RegionApplication FormPrimary UseSubstrate/Vehicle
Imperial ChinaHong Qu (Red yeast rice)Food preservation, digestion aidRice, meat, fish
16th-19th Century AsiaMedicinal powdersBlood circulation enhancementHerbal formulations
Modern Japan/KoreaExtracted pigmentIndustrial food coloring (sausages, ketchup)Processed meats, sauces
Contemporary GlobalMicroencapsulated powdersNutraceuticals, cosmeticsSupplements, creams

Monascorubrin as a Polyketide Secondary Metabolite: Taxonomic Origins in Monascus and Related Fungi

Monascorubrin belongs to the polyketide class of secondary metabolites, synthesized through the iterative condensation of one acetyl-CoA and seven malonyl-CoA units. This process is catalyzed by a type I polyketide synthase (PKS), forming a highly reactive ketoacid chain that undergoes cyclization, esterification, and oxidation to yield the characteristic azaphilone scaffold [6]. The core structure features a pyranoquinone bicyclic core with a C₈ fatty acid side chain, responsible for its lipid solubility and chromatic properties (λₘₐₓ = 475 nm in ethanol) [1] [6].

Taxonomically, monascorubrin production is most prominent in the genus Monascus (Eurotiales: Monascaceae), particularly Monascus purpureus, Monascus ruber, and Monascus pilosus [3] [8]. Genomic analyses reveal that these fungi harbor a conserved 25-kb biosynthetic gene cluster (BGC) encoding:

  • Polyketide synthase (Pks3/PigR): Catalyzes the initial polyketide chain elongation [6].
  • Fatty acid synthase (Rp2): Generates medium-chain fatty acids for esterification [6].
  • Dehydrogenase (MppB): Facilitates keto-reduction and cyclization [6].
  • Transaminase (MppD): Converts orange monascorubrin to red monascorubramine via amino acid conjugation [3].

Notably, the BGC exhibits evolutionary conservation in Penicillium marneffei, which produces identical monascorubrin derivatives under acidic conditions [6]. This cross-species homology suggests horizontal gene transfer or convergent evolution within Eurotialean fungi. Secondary metabolism in Monascus is highly responsive to environmental cues; nitrogen limitation, low pH (~2.5–3.5), and elevated dissolved oxygen (>30%) significantly upregulate monascorubrin yields by activating the LaeA global regulatory protein [2] [5].

Table 2: Key Enzymes in Monascorubrin Biosynthesis

EnzymeGeneFunctionEffect on Pigment Profile
Polyketide synthasepks3/pigRChain elongation via malonyl-CoA condensationEssential for all azaphilone production
3-Oxoacyl-[acyl-carrier-protein] synthaserp3Fatty acid side chain synthesisDetermines chain length (C₆–C₁₀)
TransaminasemppDAmine conjugation to C-9 positionConverts orange→red pigments
Thioesteraserp4Hydrolysis of polyketide intermediatesRegulates cyclization efficiency

Significance of Monascorubrin in Natural Colorant Industries: Global Market Trends and Regulatory Frameworks

The global natural colorant market, valued at $129 billion in 2015, increasingly favors monascorubrin-derived pigments due to consumer demand for synthetic dye alternatives (e.g., erythrosine and allura red) [7] [10]. Monascorubrin's appeal stems from its dual functionality as a colorant (providing stable red-orange hues) and bioactive compound (exhibiting antioxidant, antimicrobial, and potential anticancer properties) [3] [5]. Asia-Pacific dominates production and consumption, with China, Japan, and Thailand accounting for >80% of commercial output, primarily through fermented rice or soybean substrates [7] [10]. Europe and North America exhibit nascent growth, driven by clean-label trends, though regulatory barriers persist.

Regulatory frameworks remain fragmented:

  • Asia: Unrestricted use in food, with citrinin limits <0.2 ppm (e.g., China’s GB 1886.181-2016) [4].
  • EU/United States: Prohibited as a food additive (Regulation EC 1333/2008; FDA 21 CFR 73) due to historical citrinin contamination concerns, though approved for non-food applications (cosmetics: CI 75480) [4] [10].
  • Global Harmonization: Codex Alimentarius (CXS 192-1995) permits monascorubrin in specified foods if citrinin-free [7].

Market projections indicate a 5.8% CAGR (2025–2033), spurred by biotechnological advances. Gamma irradiation mutagenesis (e.g., Monascus ruber SRZ112 mutants) and immobilized cell bioreactors boost yields to 309.17 color value units/mL—a 400% increase over wild strains [2]. Engineered microbial consortia (e.g., Lactobacillus fermentum co-cultures) further enhance extracellular pigment productivity by 200% via synergistic metabolic exchanges [5]. Cost pressures drive the adoption of agro-industrial wastes (corncobs, sugarcane bagasse) as substrates, reducing production costs by ~30% while aligning with circular bioeconomy principles [7]. Despite regulatory hurdles, patents for citrinin-free strains (e.g., Monascus purpureus M183) signal accelerating innovation aimed at global market access [5] [10].

Properties

CAS Number

13283-90-4

Product Name

Monascorubrin

IUPAC Name

(9aR)-9a-methyl-3-octanoyl-6-[(E)-prop-1-enyl]furo[3,2-g]isochromene-2,9-dione

Molecular Formula

C23H26O5

Molecular Weight

382.4 g/mol

InChI

InChI=1S/C23H26O5/c1-4-6-7-8-9-11-19(24)20-18-13-15-12-16(10-5-2)27-14-17(15)21(25)23(18,3)28-22(20)26/h5,10,12-14H,4,6-9,11H2,1-3H3/b10-5+/t23-/m1/s1

InChI Key

IIPVSGPTPPURBD-HAOIVFDCSA-N

SMILES

CCCCCCCC(=O)C1=C2C=C3C=C(OC=C3C(=O)C2(OC1=O)C)C=CC

Synonyms

monascorubrin

Canonical SMILES

CCCCCCCC(=O)C1=C2C=C3C=C(OC=C3C(=O)C2(OC1=O)C)C=CC

Isomeric SMILES

CCCCCCCC(=O)C1=C2C=C3C=C(OC=C3C(=O)[C@@]2(OC1=O)C)/C=C/C

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